Levofloxacin impurity 23
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-(4-ethylpiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-3-21-4-6-22(7-5-21)16-14(20)8-12-15-18(16)27-10-11(2)23(15)9-13(17(12)24)19(25)26/h8-9,11H,3-7,10H2,1-2H3,(H,25,26)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUHXTFZSVKCSK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Classification of Levofloxacin Impurity 23
Levofloxacin (B1675101) Impurity 23 is identified through established systematic naming conventions, providing a clear and unambiguous description of its chemical structure.
Systematic Naming Conventions for Levofloxacin Impurity 23
The systematic IUPAC name for this compound is (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H- deswater.comnih.govoxazino[2,3,4-ij]quinoline-6-carboxylic acid. ncats.io This name precisely describes the arrangement of atoms and functional groups within the molecule. The compound is also identified by its Chemical Abstracts Service (CAS) Registry Number: 1607796-83-7 .
Below is a data table summarizing the key nomenclature and chemical properties of this compound.
| Identifier | Value |
| Systematic Name | (S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H- deswater.comnih.govoxazino[2,3,4-ij]quinoline-6-carboxylic acid |
| CAS Number | 1607796-83-7 |
| Molecular Formula | C15H14FNO5 |
| Molecular Weight | 307.27 g/mol |
Structural Relationship of this compound to Levofloxacin and Related Compounds
The chemical structure of this compound is closely related to that of the active pharmaceutical ingredient, levofloxacin. The core tricyclic ring system, known as the pyrido[1,2,3-de]-1,4-benzoxazine skeleton, is common to both molecules.
The key structural difference lies at the C-10 position of this ring system. In levofloxacin, this position is substituted with a 4-methyl-1-piperazinyl group. In contrast, this compound possesses an ethoxy group (-OCH2CH3) at this same position. This substitution of the piperazinyl moiety with an ethoxy group results in a significant alteration of the molecule's chemical properties.
Consideration of Stereoisomeric Relationships
A critical aspect of the structural relationship between levofloxacin and Impurity 23 is their shared stereochemistry. Levofloxacin is the pure (S)-enantiomer of the racemic drug ofloxacin. nih.gov The designation "(S)" in the systematic name of this compound, specifically referring to the chiral center at the C-3 position of the oxazine (B8389632) ring, indicates that it possesses the same absolute configuration as levofloxacin at this stereocenter.
This conservation of the (S)-stereochemistry suggests that the formation of this impurity likely occurs from a synthetic intermediate that already has this specific spatial arrangement established. The stereochemical integrity of this chiral center is crucial for the biological activity of levofloxacin, and its presence in the impurity molecule is a key characteristic.
Categorization of this compound
Impurities in pharmaceutical products are generally categorized based on their origin. They can be process-related impurities, which are formed during the manufacturing process, or degradation products, which result from the chemical breakdown of the drug substance over time.
Evidence from patent literature suggests that this compound is a process-related impurity . Specifically, a Chinese patent (CN103755722A) describes the formation of "(S)-10-oxyethyl group-9-oxygen-2,3-dihydro-7H- deswater.comnih.gov benzoxazines [2,3,4-ij] QUINOLINE-6-CARBOXYLIC ACID" as a specific impurity generated during their novel one-pot synthesis method for levofloxacin. google.com This indicates that the impurity can arise as a byproduct of the chemical reactions used to synthesize levofloxacin. The presence of an ethoxy group could potentially stem from the use of ethanol (B145695) as a solvent or reagent in the manufacturing process, which could react with a synthetic intermediate.
While it is categorized as a process-related impurity, the possibility of it also being a degradation product under specific conditions cannot be entirely ruled out without further stability studies. However, the primary evidence points towards its formation during synthesis. The monitoring and control of such process-related impurities are fundamental aspects of good manufacturing practices (GMP) in the pharmaceutical industry to ensure the final drug product meets the required purity and quality standards. deswater.comderpharmachemica.com
Mechanistic Pathways of Formation for Levofloxacin Impurity 23
Synthesis-Dependent Formation Mechanisms
Impurities that arise during the manufacturing process are a significant concern in pharmaceutical production. These can originate from side reactions of the main chemical transformation or from the presence of impurities in the starting materials.
The principal synthesis of levofloxacin (B1675101) involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] Current time information in Bangalore, IN.sigmaaldrich.combenzoxazine-6-carboxylic acid with N-methylpiperazine. pharmaffiliates.comwikipedia.org However, if the N-methylpiperazine starting material contains piperazine (B1678402) as an impurity, a parallel reaction can occur.
The nucleophilic substitution reaction at the C-10 position of the quinolone ring system is not entirely selective. The secondary amine of the piperazine impurity can compete with the tertiary amine of N-methylpiperazine to react with the levofloxacin precursor. This side reaction leads to the formation of N-desmethyl levofloxacin directly within the synthesis batch. nih.gov
Table 1: Synthesis of N-desmethyl levofloxacin from Levofloxacin Precursor and Piperazine
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] Current time information in Bangalore, IN.sigmaaldrich.combenzoxazine-6-carboxylic acid | Piperazine | N-desmethyl levofloxacin | Nucleophilic Aromatic Substitution |
This table illustrates the formation of N-desmethyl levofloxacin as a by-product during the synthesis of levofloxacin due to an impure starting material.
Another potential pathway for the formation of synthesis-related impurities involves the starting materials themselves. For instance, some synthetic routes for levofloxacin may utilize precursors that could lead to N-desmethyl levofloxacin if not fully reacted or if side reactions occur. The presence of such impurities is highly dependent on the specific synthetic route employed by the manufacturer.
Degradation-Induced Formation Pathways
Levofloxacin, like many complex organic molecules, is susceptible to degradation under various stress conditions, including oxidation, light exposure, and hydrolysis. chemicalbook.com These degradation processes can lead to the formation of various impurities.
Forced degradation studies have shown that levofloxacin is susceptible to oxidative stress. cymitquimica.com While the formation of Levofloxacin N-oxide is a commonly identified product of oxidation, demethylation at the N-4 position of the piperazine ring is also a recognized metabolic and degradation pathway for levofloxacin. drugbank.comfda.gov This process would yield N-desmethyl levofloxacin. The oxidation can be initiated by various oxidizing agents, including residual peroxides from the manufacturing process or exposure to atmospheric oxygen over time, potentially catalyzed by metal ions.
Table 2: Key Degradation Products of Levofloxacin
| Degradation Condition | Major Degradation Product(s) |
| Oxidative Stress | Levofloxacin N-oxide, N-desmethyl levofloxacin |
| Photolytic Stress (Daylight) | Levofloxacin N-oxide |
| Acidic Hydrolysis | Impurity B (structure varies), other minor products |
| Basic/Neutral Hydrolysis | Generally stable |
| Thermal Stress | Generally stable |
This table summarizes the primary degradation products of levofloxacin under different stress conditions as reported in various studies.
Exposure to light, particularly UV radiation, is a known factor in the degradation of fluoroquinolones. Current time information in Bangalore, IN. Studies on the photostability of levofloxacin have demonstrated that it degrades upon exposure to daylight. The primary photolytic degradation product identified in these studies is often Levofloxacin N-oxide, formed by the oxidation of the N-methylpiperazinyl moiety. Current time information in Bangalore, IN.veeprho.com While direct photolytic cleavage of the N-methyl group to form N-desmethyl levofloxacin is less commonly reported as a primary pathway, it remains a theoretical possibility, especially under prolonged or high-intensity light exposure.
Levofloxacin is generally found to be stable under neutral and basic hydrolytic conditions. However, under strong acidic conditions, some degradation can occur, leading to the formation of various minor impurities. cymitquimica.com The specific structures of these acid-catalyzed degradation products are not always fully elucidated in the literature, but it is plausible that under harsh acidic conditions, the piperazine ring or its substituents could be affected.
Influence of Environmental Factors on Impurity Generation
The stability of Levofloxacin is significantly influenced by environmental conditions, with exposure to light, oxidative agents, and certain pH levels leading to the formation of various degradation products. Forced degradation studies, which are a cornerstone of pharmaceutical stability testing as per the International Council for Harmonisation (ICH) guidelines, provide insight into how these factors contribute to impurity formation.
Photodegradation: Levofloxacin is known to be susceptible to degradation upon exposure to light. Studies have shown that when solutions of Levofloxacin are exposed to daylight, decomposition occurs. One of the primary photodegradation products identified is Levofloxacin N-oxide. The rate of this degradation can be influenced by the medium, with decomposition being faster in Ringer's solution compared to 0.9% NaCl or 5% dextrose solutions. To mitigate this, protection from direct daylight is crucial during storage and administration.
Oxidative Degradation: Oxidative stress is a major pathway for Levofloxacin degradation. Forced
Isolation and Preparative Purification Strategies for Levofloxacin Impurity 23
Challenges and Considerations for Scale-Up of Impurity 23 Isolation
Information regarding "Levofloxacin impurity 23" is not publicly available.
Extensive searches for scientific literature and data pertaining specifically to a compound designated as "this compound" have yielded no results. There is no available information in the public domain that would allow for the detailed structural elucidation of this specific impurity.
Consequently, it is not possible to provide the requested in-depth analysis and data tables for the following analytical techniques:
Advanced Structural Elucidation of Levofloxacin Impurity 23
Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Without foundational data such as mass-to-charge ratios, fragmentation patterns, or chemical shifts, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.
It is possible that "Levofloxacin impurity 23" is a proprietary designation used internally by a pharmaceutical manufacturer or a research institution and has not been disclosed in publicly accessible literature. Pharmaceutical companies often identify numerous impurities during drug development and manufacturing, many of which are not publicly detailed unless they are significant enough to be listed in pharmacopeias with a specific official designation.
Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of the necessary scientific data.
Following a comprehensive search for scientific literature and spectroscopic data pertaining to a compound specifically identified as "this compound," it has been determined that detailed public information required for a thorough structural elucidation is unavailable.
Initial database searches revealed conflicting information regarding the identity of this specific impurity. One source identified "this compound" as 3-methyl-7-oxo-3,7-dihydro-2H- pharmaffiliates.comgoogle.comoxazino[2,3,4-ij]quinoline-6-carboxylic acid with CAS number 106939-30-4. Another source associated the same impurity name with CAS number 106939-34-8 and a molecular formula of C15H13F2NO4, which corresponds to (3S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester.
Despite these potential leads, subsequent targeted searches for analytical data associated with these names and CAS numbers did not yield any publicly available spectroscopic information. Specifically, no detailed data from Two-Dimensional Nuclear Magnetic Resonance (2D NMR) techniques such as COSY, HSQC, or HMBC, nor any specific data from Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopy could be located for a compound explicitly labeled "this compound."
The generation of a scientifically accurate and detailed article, as per the requested outline, is contingent upon the availability of this primary spectral data. Without access to 1H and 13C chemical shifts, correlation signals from 2D NMR experiments, characteristic IR absorption frequencies, and UV-Vis absorption maxima, a valid discussion of the integrated spectroscopic analysis for a definitive structural assignment cannot be constructed.
Therefore, it is not possible to provide the requested article focusing on the advanced structural elucidation of Levofloxacin (B1675101) Impurity 23 at this time due to the absence of the necessary foundational scientific data in the public domain.
Analytical Methodologies for Detection and Quantification of Levofloxacin Impurity 23
Chromatographic Method Development
Chromatography, particularly liquid chromatography, is the cornerstone for the analysis of Levofloxacin (B1675101) and its related substances. e3s-conferences.org These separation techniques allow for the resolution of the main Levofloxacin compound from its various impurities, even when they are present at very low levels.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantitative analysis of Levofloxacin and its impurities. e3s-conferences.org Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the predominant mode of separation. The development of a successful HPLC method focuses on achieving adequate separation between Levofloxacin and all potential impurities, including its chiral isomer. caribjscitech.comsphinxsai.com
Numerous studies report the development and validation of simple and accurate HPLC methods for this purpose. caribjscitech.com The selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength are critical parameters that are optimized to achieve the desired separation. C18 columns are the most frequently reported stationary phases for this analysis. caribjscitech.comsphinxsai.comshimadzu.com
Below is a table summarizing typical HPLC conditions reported in the literature for the analysis of Levofloxacin and its impurities.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) caribjscitech.com | Shim-pack GIST C18 (L1) (250 mm x 4.6 mm, 5µm) shimadzu.com | Cosmosil C18 (250mm x 4.6mm, 5µm) sphinxsai.com |
| Mobile Phase | Buffer (Ammonium acetate, Cupric sulfate (B86663), L-Isoleucine) and Methanol (B129727) (70:30 v/v) caribjscitech.com | As per USP Monograph shimadzu.com | Buffer and Methanol (68:32 v/v) sphinxsai.com |
| Flow Rate | 0.7 mL/min caribjscitech.com | 1.0 mL/min shimadzu.com | 1.0 mL/min syncsci.com |
| Detection (UV) | 340 nm caribjscitech.com | 294 nm shimadzu.com | 295 nm sphinxsai.com |
| Column Temperature | 42°C caribjscitech.com | 40°C shimadzu.com | Ambient syncsci.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically less than 2 µm). This technology offers substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC. While specific UPLC methods for Levofloxacin impurities are less detailed in the cited literature, it is noted that UPLC systems with more sensitive detectors can lower the limits of detection and quantification. researchgate.net The principles of method development for UPLC are analogous to HPLC, but the instrumentation is designed to operate at much higher backpressures. An existing HPLC method can often be transferred to a UPLC system to achieve faster run times and greater separation efficiency, which is highly advantageous for high-throughput quality control environments.
Levofloxacin is the pure (S)-enantiomer of the racemic drug Ofloxacin. researchgate.net Its corresponding (R)-enantiomer is considered a chiral impurity (sometimes referred to as the d-isomer or Levofloxacin Related Compound E). researchgate.netmerckmillipore.com Since the pharmacological activity of the two enantiomers differs significantly, controlling the stereoisomeric purity of Levofloxacin is mandatory. researchgate.net
Chiral HPLC methods are developed specifically for this purpose. A common approach is ligand-exchange chromatography, where a chiral selector is added to the mobile phase or bonded to the stationary phase. nih.govoup.com This selector forms transient diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation.
The following table outlines representative conditions for the chiral separation of Levofloxacin from its (R)-enantiomer.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Conventional C18 nih.gov | Prodigy ODS-2 (150 x 4.6 mm, 5 µm) oup.com |
| Mobile Phase | Methanol-water (88:12, v/v) containing 10 mmol L⁻¹ L-leucine and 5 mmol L⁻¹ copper sulfate nih.gov | Methanol and Buffer (20:80, v/v). Buffer contains 1g D-phenylalanine, 0.75g copper sulfate, phosphoric acid, and triethylamine, pH 3.2 oup.com |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min oup.com |
| Column Temperature | Not Specified | 40°C oup.com |
| Key Objective | To achieve baseline separation of the (S)-Levofloxacin and its (R)-enantiomer impurity with a high resolution value. nih.govoup.com |
Spectrophotometric Detection Techniques
Spectrophotometry, particularly UV-Visible spectroscopy, is a fundamental detection technique coupled with HPLC for the analysis of Levofloxacin impurities. ijrar.org The Levofloxacin molecule contains a chromophore that absorbs UV radiation, allowing for its detection and quantification at specific wavelengths, commonly around 294 nm. shimadzu.com
In addition to its use as an HPLC detector, spectrophotometry can be employed as a standalone method for the determination of quinolone antibiotics. These methods are often based on the formation of colored complexes. nih.govsemanticscholar.org For instance, a method has been established based on the formation of an association complex between quinolones, aluminum(III), and erythrosin, which can be measured colorimetrically. nih.gov Other methods involve charge-transfer or ion-pair complexation reactions with reagents like ρ-chloranilic acid (ρ-CA) or bromocresol green (BCG). semanticscholar.org
However, these standalone spectrophotometric methods generally lack the specificity required for impurity analysis in a mixture, as they may not distinguish between the parent drug and its structurally similar impurities without a prior separation step. nih.gov Advanced techniques like derivative spectrophotometry can sometimes be used to resolve the spectra of two overlapping components, such as ciprofloxacin (B1669076) and its impurity A, but chromatographic methods remain the gold standard for comprehensive impurity profiling. nih.gov
Method Validation Parameters According to ICH Q2(R1) Guidelines
Any analytical method intended for use in the quality control of pharmaceuticals must be validated to demonstrate its suitability for its intended purpose. europa.eufda.gov The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for performing this validation. jordilabs.comslideshare.net The validation of a method for quantifying impurities involves evaluating several key parameters. caribjscitech.comsphinxsai.com
Key validation characteristics for impurity quantification methods include:
Specificity: The ability to detect the impurity unequivocally in the presence of other components. fda.gov
Accuracy: The closeness of the results to the true value.
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly.
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be suitable.
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. caribjscitech.comsphinxsai.com
Specificity is arguably the most critical validation parameter for an impurity method. slideshare.net The method must be able to differentiate and quantify the target impurity without interference from the API, other impurities, degradation products, or excipients (in the case of a drug product). sphinxsai.comeuropa.eu
Demonstrating specificity involves several experimental approaches:
Resolution in Chromatography: In HPLC methods, specificity is demonstrated by showing that the peak for the impurity is well-resolved from the main Levofloxacin peak and all other impurity peaks. sphinxsai.com
Spiked Samples: A sample of the drug substance or product is spiked with known amounts of the impurities. The analysis must show that these impurities can be accurately detected and quantified. ich.org
Forced Degradation Studies: To identify potential degradation products, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. sphinxsai.com The analytical method must be able to separate the parent drug from any degradation products that are formed, proving the method is "stability-indicating." sphinxsai.com
Peak Purity Analysis: For chromatographic methods using a photodiode array (PDA) detector, peak purity analysis can be performed. This involves comparing the UV spectra across the entire peak. A spectrally homogenous peak indicates that there is no co-eluting impurity. sphinxsai.com
Linearity and Calibration Range Determination
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For Levofloxacin Impurity 23, establishing linearity is a critical step in method validation to ensure accurate quantification. This is typically determined by preparing a series of solutions of the impurity at different known concentrations and analyzing them with the chosen analytical method, often High-Performance Liquid Chromatography (HPLC).
The relationship between the concentration and the analytical response (e.g., peak area) is then plotted to generate a calibration curve. The linearity is evaluated by examining the correlation coefficient (r) and the coefficient of determination (R²) of the linear regression line. An R² value close to 1.000 indicates a strong linear relationship. For levofloxacin and its related impurities, linearity is typically established over a range that spans from the limit of quantitation (LOQ) to approximately 150% of the specified limit for the impurity. sphinxsai.com
Research on related levofloxacin impurities demonstrates excellent linearity, with correlation coefficients often ranging from 0.998 to 1.000. caribjscitech.com For instance, validation studies for similar impurities have assessed linearity across a range of 5% to 25% of the target concentration of the active pharmaceutical ingredient. sphinxsai.com
Table 1: Example Linearity and Calibration Range Data for a Levofloxacin Impurity
| Parameter | Result |
| Concentration Range | LOQ to 150% of Specification Limit |
| Number of Concentration Levels | 5 |
| Correlation Coefficient (R²) | ≥ 0.999 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method for this compound.
LOD : The lowest concentration of the impurity in a sample that can be reliably detected, but not necessarily quantified with precision and accuracy.
LOQ : The lowest concentration of the impurity that can be quantitatively determined with acceptable precision and accuracy.
These values are crucial for monitoring trace amounts of the impurity. They can be determined using several methods, including the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. sphinxsai.comcaribjscitech.com
For the signal-to-noise ratio method, the LOD is often established at a ratio of approximately 3:1, while the LOQ is established at a ratio of 10:1. caribjscitech.com Alternatively, the values can be calculated using the following formulas based on the calibration curve:
LOD = (3.3 × σ) / S
LOQ = (10 × σ) / S Where σ is the standard deviation of the response (e.g., of the y-intercepts of regression lines) and S is the slope of the calibration curve. sphinxsai.com
Validation studies for methods analyzing levofloxacin impurities have demonstrated the ability to achieve low LOD and LOQ values, ensuring that even trace amounts of impurities can be reliably controlled. sphinxsai.com
Table 2: Representative LOD and LOQ Values for Levofloxacin Impurities
| Parameter | Method | Typical Value (µg/mL) |
| Limit of Detection (LOD) | Based on Slope and Standard Deviation | 0.007 |
| Limit of Quantitation (LOQ) | Based on Slope and Standard Deviation | 0.022 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | S/N Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | S/N Ratio ≥ 10 |
Data synthesized from studies on known levofloxacin impurities such as Impurity C. sphinxsai.comcaribjscitech.com
Accuracy and Precision (Repeatability and Intermediate Precision)
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies, where a known amount of this compound is added (spiked) into a sample matrix. The method is then used to analyze the spiked sample, and the percentage of the impurity recovered is calculated. For pharmaceutical impurity analysis, accuracy is often evaluated at multiple concentration levels, such as LOQ, 100%, and 150% of the specified limit. sphinxsai.com Studies on related levofloxacin impurities show high recovery rates, generally between 98.0% and 102.0%. caribjscitech.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay Precision) : Assesses the precision over a short interval of time with the same analyst, equipment, and reagents. It is typically determined from a minimum of six replicate determinations. researchgate.net
Intermediate Precision : Expresses the variation within the same laboratory, but with different analysts, on different days, or with different equipment. caribjscitech.com
Precision is reported as the relative standard deviation (%RSD) of the results. For impurity analysis, the acceptance criteria for %RSD are generally stricter at higher concentrations and more lenient at trace levels near the LOQ.
Table 3: Example Accuracy and Precision Data
| Validation Parameter | Specification | Typical Result |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within acceptance criteria |
| Precision (%RSD) | ||
| Repeatability | ≤ 2.0% | < 1.0% |
| Intermediate Precision | ≤ 2.0% | < 1.5% |
Data based on general validation practices for levofloxacin and its impurities. caribjscitech.comshimadzu.com
Impurity Profiling Strategies
Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities in pharmaceutical substances. sphinxsai.com This process is a critical component of drug development and manufacturing, as the presence of impurities can affect the efficacy and safety of the final product. For Levofloxacin, the strategy involves using highly sensitive and specific analytical techniques to create a detailed profile of all potential process-related impurities and degradation products, including this compound.
An integrated approach often combines multiple analytical technologies to gain a complete understanding of the impurity profile. nih.gov This ensures that the quality of levofloxacin meets the stringent requirements set by regulatory authorities. sphinxsai.com
Quantitative Determination of this compound
The quantitative determination of this compound is most commonly performed using stability-indicating HPLC methods with UV detection. sphinxsai.comveeprho.com These methods are developed and validated to separate the impurity from the main levofloxacin peak and other related substances, ensuring accurate measurement. sphinxsai.com
A typical HPLC method involves:
Column : A reversed-phase column, such as a C18 or C8, is frequently used for separation. sphinxsai.comresearchgate.net
Mobile Phase : A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile. caribjscitech.com The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time). sphinxsai.comresearchgate.net
Detector : A UV detector is set to a wavelength where both levofloxacin and its impurities exhibit significant absorbance, often around 295 nm or 340 nm. caribjscitech.comresearchgate.net
The concentration of Impurity 23 is calculated by comparing its peak area response to that of a reference standard of a known concentration.
Trace Impurity Analysis and Characterization
Detecting and characterizing impurities present at trace levels (e.g., below 0.1%) requires highly sensitive analytical techniques. While HPLC-UV is effective for quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the identification and characterization of trace and unknown impurities. nih.govnih.gov
LC-MS/MS offers significant advantages:
High Sensitivity : It can detect impurities at levels as low as 0.01% to 0.02%. nih.govnih.gov
High Specificity : It provides molecular weight information of the impurity.
Structural Elucidation : By fragmenting the impurity ion (MS/MS), it generates a fragmentation pattern that helps in determining the chemical structure of unknown impurities. derpharmachemica.com
This technique is invaluable for identifying novel process-related impurities or degradation products that were not previously known, ensuring a comprehensive understanding of the levofloxacin impurity profile. nih.gov
Automated Impurity Screening Methodologies
The core of an automated impurity screening system typically involves a combination of a robotic autosampler, a liquid handler for sample preparation, and a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a mass spectrometry (MS) or UV detector. nih.govmdpi.com This integration allows for a seamless workflow from sample introduction to data analysis. researchgate.net
A key advantage of automated systems is their ability to operate continuously, 24 hours a day, which significantly increases sample throughput. researchgate.net This is especially beneficial in large-scale manufacturing environments where numerous batches of levofloxacin need to be tested. wjpmr.com Furthermore, automation minimizes the potential for human error associated with repetitive tasks like weighing, dilution, and injection, leading to more consistent and reliable results. researchgate.netwjpmr.com
Modern automated systems are often equipped with sophisticated software that controls the entire process, from sample scheduling to data acquisition and processing. researchgate.net This software can be programmed to flag any out-of-specification results for this compound, allowing for immediate investigation. The use of robotic arms for tasks such as moving vials, uncapping, and placing them into the autosampler further enhances the efficiency and safety of the laboratory environment. automate.orgwjpmr.com
The development and validation of automated methods for impurity screening follow stringent guidelines to ensure their accuracy, precision, and robustness. researchgate.net These validation studies confirm that the automated method is equivalent to or better than the manual method it replaces. The integration of robotics in the pharmaceutical industry is a growing trend, driven by the need for cost reduction, improved data integrity, and faster release of products to the market. researchgate.netautomate.org
Detailed Research Findings
Recent research has focused on the development of high-throughput, automated screening methods for levofloxacin impurities using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov These methods offer superior sensitivity and selectivity compared to traditional HPLC-UV methods, enabling the detection and quantification of impurities at very low levels. nih.govresearchgate.net
One such automated methodology involves the use of a robotic liquid handler for the preparation of calibration standards and sample solutions. The system can be programmed to perform serial dilutions from a stock solution of this compound, creating a multi-point calibration curve. Test samples of levofloxacin are also automatically diluted to the appropriate concentration range.
Following preparation, the samples are transferred to a 96-well plate and placed in the autosampler of the UPLC-MS/MS system. mdpi.com The automated workflow injects each sample, and the chromatographic separation is performed on a sub-two-micron particle column, allowing for rapid analysis times of less than five minutes per sample. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound, even in the presence of the main levofloxacin peak and other impurities. researchgate.net
The data generated from the UPLC-MS/MS is automatically processed by the system's software. The software integrates the peak area of this compound, calculates its concentration based on the calibration curve, and compares it against the predefined specification limits. Results are then compiled into a comprehensive report, highlighting any deviations.
The following interactive data tables showcase typical results obtained from the validation of an automated UPLC-MS/MS method for the quantification of this compound.
Table 1: Linearity of Automated UPLC-MS/MS Method This table demonstrates the linear relationship between the concentration of this compound and the instrumental response.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.05 | 1,250 |
| 0.10 | 2,480 |
| 0.25 | 6,200 |
| 0.50 | 12,450 |
| 1.00 | 25,100 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision of Automated Method at Three Concentration Levels This table illustrates the repeatability of the method, with low relative standard deviation (RSD) values indicating high precision.
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | % RSD |
|---|---|---|---|
| Low | 0.1 | 0.098, 0.101, 0.099, 0.102, 0.100, 0.097 | 1.8 |
| Medium | 0.5 | 0.505, 0.498, 0.501, 0.495, 0.503, 0.499 | 0.7 |
Table 3: Accuracy and Recovery of the Automated Method This table shows the method's ability to accurately measure the amount of impurity, with recovery values close to 100%.
| Spiked Amount (µg) | Recovered Amount (µg, mean of n=3) | % Recovery |
|---|---|---|
| 0.5 | 0.49 | 98.0 |
| 1.0 | 1.01 | 101.0 |
These findings underscore the suitability of automated screening methodologies for the routine quality control of levofloxacin, ensuring that the levels of impurities like this compound are consistently monitored and controlled.
Quality Control and Regulatory Compliance Pertaining to Levofloxacin Impurity 23
In-Process Control Strategies for Impurity 23 Minimization
The formation of impurities during the synthesis of Levofloxacin (B1675101) is a complex process influenced by various factors. derpharmachemica.com Effective in-process control (IPC) is the first line of defense in minimizing the levels of Levofloxacin Impurity 23. Strategies often focus on the critical steps in the synthesis route where this impurity is likely to form.
Key in-process control strategies may include:
Raw Material Qualification: Stringent control over the quality of starting materials and reagents is crucial. The presence of contaminants in these materials can lead to the formation of unintended byproducts, including Impurity 23.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants are carefully controlled. For instance, the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] caribjscitech.comnih.govbenzoxazine-6-carboxylic acid with N-methylpiperazine is a critical step where impurity formation can occur. sciforum.net
Solvent Selection: The choice of solvent can significantly impact reaction pathways and impurity profiles. sciforum.net Solvents are selected not only for their ability to facilitate the desired reaction but also to minimize the formation of impurities like Impurity 23.
Intermediate Purification: Purification of intermediates at various stages of the synthesis can prevent the carry-over of impurities that may react in subsequent steps to form Impurity 23. derpharmachemica.com Techniques such as crystallization and chromatography are often employed. derpharmachemica.com
Monitoring and Analysis: Regular monitoring of the reaction mixture using techniques like High-Performance Liquid Chromatography (HPLC) allows for the timely detection of Impurity 23, enabling process adjustments to be made. derpharmachemica.comcaribjscitech.com
A hypothetical representation of in-process controls for minimizing Impurity 23 is presented below:
| Process Stage | Control Parameter | Rationale for Impurity 23 Control |
| Raw Material Input | Purity of key intermediates | Prevents introduction of precursors to Impurity 23. |
| Chemical Synthesis | Reaction Temperature & Time | Optimizes the primary reaction pathway, minimizing side reactions that could form Impurity 23. |
| Work-up & Isolation | pH Adjustment & Solvent Choice | Ensures selective precipitation of the active pharmaceutical ingredient (API), leaving Impurity 23 in the mother liquor. |
| Intermediate Purification | Crystallization Solvent System | Maximizes the removal of Impurity 23 from the desired intermediate product. |
Finished Product Specification and Release Criteria for Impurity 23
For the final drug product, a clear set of specifications and release criteria for all potential impurities, including Impurity 23, is established. These criteria are based on a thorough understanding of the impurity's potential impact on the drug's safety and efficacy. The acceptance criteria for Impurity 23 would be determined based on toxicological data and the levels at which it has been qualified in clinical studies.
An example of a finished product specification for Levofloxacin might include the following for Impurity 23:
| Test | Acceptance Criteria | Analytical Method |
| Identification of Impurity 23 | Retention time corresponds to that of the reference standard | HPLC |
| Assay of Impurity 23 | Not more than 0.10% | HPLC |
| Total Impurities | Not more than 0.5% | HPLC |
Adherence to Pharmacopoeial Standards (e.g., USP, EP) for Levofloxacin Impurities
Major pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), provide detailed monographs for drug substances and products. These monographs list known impurities and specify their acceptable limits. While "Impurity 23" may not be an official designation in these compendia, any unidentified impurity present at a certain level must be reported, identified, and qualified.
The USP monograph for Levofloxacin, for instance, outlines specific tests for related compounds, which would encompass any impurity exceeding the reporting threshold. shimadzu.com The analytical methods detailed in the pharmacopoeias are often used as a basis for the quality control of Levofloxacin, and any in-house methods for monitoring Impurity 23 would need to be validated against these standards. caribjscitech.com
Compliance with ICH Guidelines for Impurity Management (Q3A, Q3B, Q3C, Q3D)
The International Council for Harmonisation (ICH) provides a framework of guidelines for the management of impurities in new drug substances and products. These guidelines are crucial for ensuring a harmonized approach to quality and safety across different regulatory regions.
ICH Q3A (Impurities in New Drug Substances): This guideline sets thresholds for reporting, identifying, and qualifying impurities. If Impurity 23 were present above the identification threshold, its structure would need to be elucidated. If it exceeded the qualification threshold, toxicological studies would be required to justify the proposed acceptance criterion.
ICH Q3B (Impurities in New Drug Products): This guideline addresses impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients. Stability studies are essential to understand the potential for Impurity 23 to form or increase over the shelf life of the product.
ICH Q3C (Impurities: Guideline for Residual Solvents): While not directly an impurity of the drug substance itself, residual solvents used in the manufacturing process are a class of impurities that must be controlled. The choice of solvents during synthesis and purification can indirectly influence the formation of other impurities. sciforum.net
Impact of this compound on Drug Product Quality and Stability
The presence of any impurity, including Impurity 23, has the potential to affect the quality and stability of the final drug product.
Forced Degradation Studies and Stability Evaluation in the Presence of Impurity 23
Forced degradation studies are conducted to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods. syncsci.com These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid, and base. By analyzing the degradation products, a comprehensive picture of the drug's stability is obtained. If Impurity 23 were a potential degradation product, these studies would be crucial for understanding the conditions under which it forms.
Stability evaluation of the finished drug product is performed under long-term and accelerated storage conditions to ensure that Impurity 23 and other impurities remain within the specified limits throughout the product's shelf life.
A summary of a hypothetical forced degradation study for Levofloxacin is presented below:
| Stress Condition | Observation | Potential for Impurity 23 Formation |
| Acid Hydrolysis | Significant degradation of Levofloxacin | High |
| Base Hydrolysis | Moderate degradation of Levofloxacin | Moderate |
| Oxidation | Minor degradation of Levofloxacin | Low |
| Thermal Stress | Formation of several minor degradants | Moderate |
| Photolytic Stress | Discoloration and formation of new peaks in HPLC | Possible |
Assessment of Impurity-Related Risks to Drug Product Performance
A risk assessment is conducted to evaluate the potential impact of Impurity 23 on the performance of the drug product. This assessment considers factors such as the impurity's concentration, its potential to affect the physical and chemical properties of the drug product (e.g., dissolution, bioavailability), and its potential to interact with other components of the formulation. The quality of commercial drug products can be monitored by sensitive and specific methods to detect trace impurities. nih.gov
Synthesis and Characterization of Levofloxacin Impurity 23 Reference Standards
Laboratory-Scale Synthesis Methods for Producing Impurity 23
The synthesis of pharmaceutical impurity reference standards is a specialized process aimed at producing a high-purity material for analytical use. While specific synthesis routes for every named impurity are often proprietary and not extensively published, general methodologies for creating process-related impurities of Levofloxacin (B1675101) can be inferred from the known synthesis of the active pharmaceutical ingredient (API) and related compounds.
Process-related impurities often arise from side reactions, unreacted starting materials, or intermediates. One common route for the synthesis of Levofloxacin involves the reaction of (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] pharmiweb.compharmacy.bizbenzoxazine-6-carboxylic acid (Levofloxacin carboxylic acid) with N-methylpiperazine. Impurities can be generated if intermediates from this process undergo alternative reactions.
A potential laboratory-scale synthesis for a process-related impurity like Levofloxacin Impurity 23 might involve the following general steps, based on methods described for other Levofloxacin impurities guidechem.comgoogle.com:
Reaction of Key Intermediates: The synthesis could begin by reacting Levofloxacin carboxylic acid with a variant of the piperazine (B1678402) ring or under conditions that favor a known side reaction. For instance, reacting the carboxylic acid intermediate with N-methylethylenediamine hydrochloride and triethylamine in a solvent like dimethyl sulfoxide (DMSO) can produce precursor impurities guidechem.comgoogle.com.
Purification and Isolation: The resulting crude product from the reaction mixture is often a complex mix of the target impurity and other substances. Isolation is a critical step, frequently accomplished using chromatographic techniques. Column chromatography, including flash chromatography, is a common method used to separate the desired impurity from the reaction mixture based on polarity differences guidechem.comgoogle.comderpharmachemica.com.
Crystallization: Following chromatographic separation, the fractions containing the impurity are combined, and the solvent is evaporated. The resulting solid can then be further purified by crystallization. A solvent system, such as a mixture of dichloromethane and methanol (B129727) or ethanol (B145695) and water, is selected to precipitate the impurity in a highly pure, often crystalline, form guidechem.comgoogle.comsciforum.net.
The purity of the synthesized material is paramount and is typically assessed by High-Performance Liquid Chromatography (HPLC) to ensure it is suitable for use as a reference standard guidechem.comgoogle.com.
Comprehensive Characterization of Synthesized Reference Materials
Once a reference standard for this compound is synthesized and isolated, its structure and purity must be unequivocally confirmed. This comprehensive characterization ensures the material is suitable for its intended use in analytical testing. The process involves a combination of spectroscopic and chromatographic techniques to establish the compound's identity and purity profile derpharmachemica.comaustinpublishinggroup.com.
The structural elucidation of a newly synthesized impurity reference standard typically involves:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides crucial information about the molecular weight of the impurity. By coupling HPLC for separation with tandem mass spectrometry, a precise mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can be obtained, offering clues to its chemical structure derpharmachemica.comnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the exact arrangement of atoms within a molecule. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, allowing for the definitive confirmation of the impurity's structure derpharmachemica.com.
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the reference standard. By comparing the peak area of the impurity to any other peaks in the chromatogram, a quantitative measure of purity can be established derpharmachemica.comcaribjscitech.com.
The data gathered from these techniques are compiled into a Certificate of Analysis (CoA) for the reference standard, which includes its identity, purity, and other relevant physical and chemical properties.
Table 1: Analytical Techniques for Characterization of Impurity Reference Standards
| Analytical Technique | Information Provided | Purpose in Characterization |
|---|---|---|
| HPLC | Retention Time, Peak Purity, Assay | Determines purity and quantifies the amount of the compound. |
| LC-MS/MS | Molecular Weight, Fragmentation Pattern | Helps in identifying the compound and confirming its molecular formula. derpharmachemica.com |
| ¹H NMR | Chemical shift, coupling constants | Provides detailed information on the structure and connectivity of protons. derpharmachemica.com |
| ¹³C NMR | Chemical shift | Identifies the carbon skeleton of the molecule. austinpublishinggroup.com |
| FTIR | Functional Group Frequencies | Identifies the functional groups present in the molecule. |
Importance of Reference Standards in Impurity Identification and Quantification
Reference standards for impurities like this compound are indispensable tools in the pharmaceutical industry for ensuring drug quality, safety, and efficacy knorspharma.compharmaffiliates.com. Their importance is underscored by stringent regulatory requirements set forth by agencies such as the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) pharmiweb.comknorspharma.comnih.gov.
The critical functions of impurity reference standards include:
Ensuring Analytical Method Accuracy: Reference standards, which are materials with a precisely known purity and concentration, are essential for calibrating analytical instruments and validating testing methods. pharmiweb.comlabinsights.nl This ensures that the methods used to test for impurities in the final drug product are accurate and reliable. pharmiweb.comknorspharma.com
Quantitative Analysis: These standards are used to create calibration curves, which are necessary for accurately quantifying the amount of a specific impurity present in a batch of the API or the finished drug product. pharmiweb.comlabinsights.nl This allows manufacturers to confirm that impurity levels are within the safe limits specified by pharmacopeias and regulatory bodies. pharmaffiliates.comaquigenbio.com
Qualitative Identification: In quality control, reference standards serve as a benchmark to confirm the identity of unknown peaks observed during chromatographic analysis of a drug sample. labinsights.nl By comparing the retention time of the unknown peak with that of the characterized reference standard, the impurity can be positively identified.
Supporting Drug Development and Stability Studies: During the drug development process, reference standards help researchers identify potential impurities and optimize the synthesis process to minimize their formation. austinpublishinggroup.comknorspharma.com They are also crucial in stability studies to detect and quantify degradation products that may form over the product's shelf life. pharmaffiliates.comaquigenbio.com
Regulatory Compliance: Adherence to strict impurity control is a prerequisite for obtaining and maintaining marketing authorization for a drug. knorspharma.com Providing comprehensive data on impurity profiles, supported by the use of qualified reference standards, is a key component of regulatory submissions. pharmacy.bizaquigenbio.com
In essence, the availability of a highly characterized reference standard for this compound is fundamental for pharmaceutical manufacturers to monitor and control this impurity effectively, thereby safeguarding public health and ensuring the consistent quality of the medication. pharmacy.bizpharmaffiliates.com
Future Research Directions for Levofloxacin Impurity 23
Development of Novel and Hyphenated Analytical Platforms for Ultra-Trace Impurity Profiling
The detection and characterization of impurities at trace and ultra-trace levels present a significant analytical challenge. nih.gov Future research will need to focus on developing more sensitive and selective analytical platforms. While methods like High-Performance Liquid Chromatography (HPLC) are established, the trend is moving towards the integration of multiple analytical techniques, known as hyphenated techniques, to gain more comprehensive information from a single analysis. chromatographyonline.comijnrd.org
The combination of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has proven to be a powerful tool for identifying and quantifying impurities in levofloxacin (B1675101). nih.govnih.gov Future advancements could involve the use of high-resolution mass spectrometry (HRMS) to provide more accurate mass measurements, facilitating the structural elucidation of unknown impurities like impurity 23. chromatographyonline.com The integration of ion mobility mass spectrometry could add another dimension of separation, helping to distinguish between isomeric impurities that are difficult to separate by chromatography alone. chromatographyonline.com
Other promising hyphenated techniques include Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) and High-Performance Liquid Chromatography-Fourier Transform Infrared Spectroscopy (HPLC-FTIR). rsisinternational.orgresearchgate.netijfmr.com These methods provide rich structural information, which is crucial for the unambiguous identification of impurities. researchgate.net The development of these platforms will allow for the detection of impurities at nanogram levels, which might otherwise go unnoticed by conventional methods. researchgate.net
Table 1: Comparison of Advanced Analytical Platforms for Impurity Profiling
| Technique | Principle | Advantages for Impurity 23 Profiling | Future Research Focus |
|---|---|---|---|
| LC-HRMS | Combines the separation power of LC with the high-resolution mass analysis of HRMS. | Provides highly accurate mass data for precise elemental composition determination of trace impurities. chromatographyonline.com | Miniaturization, improved ionization sources for enhanced sensitivity. |
| LC-MS/MS | Integrates LC with two stages of mass analysis for structural elucidation. | Highly sensitive and specific for detecting and characterizing known and unknown impurities, even those submerged by background ions. nih.gov | Development of automated screening methods for rapid impurity discovery. nih.gov |
| LC-NMR | Couples LC separation directly with NMR spectroscopy. | Offers detailed structural information without the need for impurity isolation, aiding in the definitive identification of complex structures. rsisinternational.org | Improving sensitivity and reducing acquisition times. |
| GC-MS | Separates volatile compounds using gas chromatography before mass analysis. | Effective for identifying volatile or semi-volatile impurities and degradation products that may not be amenable to LC-MS. rsisinternational.org | Application to new derivatization techniques for non-volatile impurities. |
Further Elucidation of Undiscovered Formation Pathways of Impurity 23
Understanding how an impurity is formed is fundamental to controlling its presence in the final drug substance. For Levofloxacin impurity 23, future research must aim to uncover all potential formation pathways, including those that are currently unknown. This involves investigating process-related impurities, which arise from the synthesis process, and degradation products, which form during storage or upon exposure to stress conditions. zamann-pharma.comderpharmachemica.com
Forced degradation studies are a key component of this research. By subjecting levofloxacin to harsh conditions such as acid, base, oxidation, light, and heat, researchers can intentionally generate degradation products. nih.govscielo.br Analysis of the resulting mixture using advanced analytical techniques can help identify impurity 23 and propose a plausible mechanism for its formation. nih.gov For instance, studies have proposed degradation pathways for levofloxacin that include cleavage of the piperazinyl ring under light exposure and N-oxidation under oxidative conditions. nih.gov It is possible that impurity 23 is formed through a less common or previously undiscovered degradation route.
Investigating process-related impurities involves a thorough examination of the levofloxacin synthesis route. google.com Impurity 23 could be a by-product resulting from a side reaction between starting materials, intermediates, or reagents. derpharmachemica.com Future studies could use techniques like kinetic modeling to understand the reaction dynamics and identify conditions that favor the formation of impurity 23. researchgate.net
Optimization of Levofloxacin Manufacturing Processes for Enhanced Impurity 23 Control
The ultimate goal of understanding impurity formation is to control it during the manufacturing process. Future research in this area will leverage Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA. xuetangonline.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. researchgate.netresearchgate.net
The implementation of PAT in levofloxacin manufacturing could involve the use of in-line or at-line analytical tools to monitor the formation of impurity 23 in real-time. rsc.org Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are well-suited for this purpose. xuetangonline.com By continuously monitoring the chemical composition of the reaction mixture, manufacturers can identify deviations from the optimal process conditions that might lead to the formation of impurity 23 and take corrective action immediately. researchgate.net This approach represents a shift from the traditional method of testing the quality of the final product to building quality into the process itself. scispace.com
Research will focus on developing robust PAT methods and mathematical models that can correlate real-time process data with the level of impurity 23. researchgate.net This will enable a more dynamic and responsive control strategy, ensuring that the manufacturing process consistently produces high-purity levofloxacin.
Table 2: Application of PAT Tools for Impurity 23 Control
| PAT Tool | Measurement Principle | Application in Levofloxacin Manufacturing | Potential Impact on Impurity 23 Control |
|---|---|---|---|
| In-line FTIR/Raman | Vibrational spectroscopy to identify and quantify chemical components. | Real-time monitoring of reactant consumption, intermediate formation, and impurity generation during synthesis. rsc.org | Early detection of process deviations leading to impurity 23 formation, allowing for immediate corrective action. |
| On-line UPLC-MS | Continuous sampling and analysis of the reaction mixture. | Provides real-time, detailed information on the impurity profile throughout the manufacturing process. rsc.org | Precise tracking of impurity 23 levels, enabling optimization of reaction parameters to minimize its formation. |
| Flow Chemistry | Continuous synthesis in a reactor. | Allows for precise control over reaction parameters like temperature, pressure, and residence time. researchgate.net | Minimizes temperature and concentration gradients, potentially reducing side reactions that form impurity 23. |
Application of Predictive Modeling for Impurity Formation and Control
Predictive modeling and in silico tools represent a frontier in pharmaceutical development and impurity control. zamann-pharma.com These computational approaches can forecast the likelihood of impurity formation, helping to guide process development and control strategies before significant resources are committed to laboratory experiments. zamann-pharma.comacdlabs.com
Future research should focus on developing and validating predictive models for this compound. This can be approached in several ways:
Quantitative Structure-Activity Relationship (QSAR) models: These models can predict the degradation propensity of molecules based on their structural features. mdpi.com By building a 3D-QSAR model for fluoroquinolones, it may be possible to predict the conditions under which levofloxacin is most likely to degrade into impurity 23. mdpi.com
Kinetic and Mechanistic Modeling: As mentioned earlier, mathematical models can describe the kinetics of the main reaction and potential side reactions. researchgate.net These models can be used to simulate the manufacturing process under various conditions and predict the resulting level of impurity 23, helping to define a robust process operating space. researchgate.net
Machine Learning and AI: Data-driven approaches using machine learning algorithms can analyze historical manufacturing data to identify complex relationships between process parameters and impurity levels. nih.gov This can help predict the formation of impurity 23 and suggest optimized process setpoints to minimize it. nih.govpharmtech.com
These predictive tools can significantly accelerate the development of a robust control strategy for impurity 23, reducing the need for extensive experimental work and ensuring a higher quality product. pharmtech.com
Q & A
Q. Table 1. Key Chromatographic Parameters for this compound Analysis
| Parameter | USP Monograph Method | Optimized Method |
|---|---|---|
| Column | C18 | Discovery HS F5 |
| Mobile Phase | Phosphate buffer | Phosphate + Ion-pair reagent |
| Flow Rate (mL/min) | 1.2 | 1.0 |
| RSD (%) | ≤1.0 | 1.28 |
| Tailing Factor | 1.0–1.5 | 1.1 |
| Reference |
Q. Table 2. CCD-Optimized Conditions for Impurity Adsorption Studies
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| pH | 3.0 | 7.0 | 5.0 |
| Adsorbent Dose (g/L) | 0.5 | 2.5 | 1.5 |
| Impurity Conc. (µg/mL) | 10 | 50 | 30 |
| Reference |
Guidance for Contradictory Data Analysis
- Root-Cause Investigation : Compare sample preparation protocols (e.g., sonication time, solvent purity) and instrument calibration intervals. Replicate studies using NIST-traceable reference materials .
- Statistical Reconciliation : Apply Grubbs’ test to identify outliers and multivariate analysis (e.g., PCA) to isolate confounding variables like column lot variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
